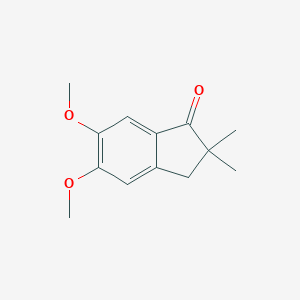
5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of 1-indanone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals and polymerization catalysts .
Vorbereitungsmethoden
The synthesis of 5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves several steps. One common method includes the Michael addition reaction, where α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone react with various nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The reaction conditions typically involve the use of solvents like diethyl ether and reagents such as acetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules.
Wirkmechanismus
The mechanism of action of 5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, Donepezil hydrochloride, a derivative of this compound, acts as an acetylcholine esterase inhibitor, increasing acetylcholine concentrations and improving cholinergic function . This mechanism is particularly useful in the treatment of Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as:
1-Indanone: Another 1-indanone derivative with similar biological activities.
Donepezil hydrochloride: A well-known pharmaceutical used for Alzheimer’s treatment.
5,6-Dimethoxy-1-indanone: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
149862-32-8 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
5,6-dimethoxy-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)7-8-5-10(15-3)11(16-4)6-9(8)12(13)14/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
WSCPCJGTGVAWHA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C |
Kanonische SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















